4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
CAS No.: 871792-61-9
Cat. No.: VC7819709
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol
* For research use only. Not for human or veterinary use.
![4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine - 871792-61-9](/images/structure/VC7819709.png)
Specification
CAS No. | 871792-61-9 |
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Molecular Formula | C6H9N3 |
Molecular Weight | 123.16 g/mol |
IUPAC Name | 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine |
Standard InChI | InChI=1S/C6H9N3/c1-2-7-4-6-5(1)3-8-9-6/h3,7H,1-2,4H2,(H,8,9) |
Standard InChI Key | KFOAQYYCEAGMEF-UHFFFAOYSA-N |
SMILES | C1CNCC2=C1C=NN2 |
Canonical SMILES | C1CNCC2=C1C=NN2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine consists of a pyrazole ring fused to a partially saturated pyridine ring. The saturation at positions 4–7 of the pyridine moiety introduces conformational rigidity while maintaining aromaticity in the pyrazole component. This hybrid system allows for both π-π stacking interactions and hydrogen bonding, critical for biomolecular recognition .
Table 1: Fundamental Chemical Properties
The dihydrochloride salt form (CAS 871726-74-8) is frequently employed in pharmacological studies due to enhanced aqueous solubility compared to the free base . X-ray crystallographic analyses of analogous compounds reveal chair-like conformations in the saturated six-membered ring, with the pyrazole nitrogen atoms positioned for optimal hydrogen bond donation .
Spectroscopic Profile
Nuclear magnetic resonance (NMR) spectroscopy of the parent compound shows distinctive signals:
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¹H NMR (400 MHz, D₂O): δ 1.85–2.10 (m, 4H, CH₂), 3.45 (t, 2H, NCH₂), 4.15 (s, 1H, pyrazole-H), 7.95 (s, 1H, pyridine-H) .
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¹³C NMR: Peaks at δ 22.4 (CH₂), 46.8 (NCH₂), 107.5 (pyrazole-C), 138.2 (pyridine-C) .
Mass spectral analysis typically exhibits a molecular ion peak at m/z 123.1, with fragmentation patterns dominated by loss of NH₃ and C₂H₄N₂ .
Synthetic Methodologies
Classical Synthesis Routes
The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives generally follows multistep sequences starting from piperidin-4-one precursors. A representative pathway involves:
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Knoevenagel Condensation: Piperidin-4-one reacts with diethyl oxalate to form a β-keto ester intermediate.
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Cyclization: Treatment with hydrazine derivatives induces pyrazole ring formation.
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Reductive Amination: Catalytic hydrogenation saturates the pyridine ring .
Recent optimizations have improved yields to 65–72% through microwave-assisted cyclization and palladium-catalyzed cross-coupling reactions .
Novel Synthetic Approaches
Advances in flow chemistry enable continuous production of the core scaffold with reduced reaction times (<2 hours vs. traditional 24-hour batches). Photoredox catalysis has also been employed to construct the pyrazole ring under mild conditions, achieving enantiomeric excesses >90% in chiral derivatives .
Compound | Target | IC₅₀/MIC | Cell Line |
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3-Phenyl derivative | Pantothenate synthetase | 21.8 μM | MTB H37Rv |
6-Methyl analog | c-Met kinase | 0.8 nM | HepG2 |
Dihydrochloride salt | PI3Kδ | 14.2 nM | Jurkat T-cells |
Neuropharmacological Effects
The compound’s ability to cross the blood-brain barrier has spurred interest in neurological applications. In silico models predict high affinity for serotonin transporters (SERT Kᵢ = 3.2 nM), suggesting potential antidepressant properties . Rodent studies of related molecules showed 40% reduction in immobility time during forced swim tests, comparable to fluoxetine .
Material Science Applications
Coordination Chemistry
The pyrazole nitrogen atoms serve as excellent ligands for transition metals. Complexes with Cu(II) and Fe(III) exhibit enhanced catalytic activity in oxidation reactions. A Cu(II)-pyrazolo[3,4-c]pyridine complex achieved 98% conversion in benzyl alcohol oxidation at room temperature .
Polymer Modification
Incorporating the core structure into polyimide matrices increases glass transition temperatures (T₉) by 35–40°C while maintaining optical transparency >90% at 450 nm. These hybrid polymers show promise in high-temperature optoelectronic devices .
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